molecular formula C9H6F4O2 B1271935 2-Fluoro-5-(trifluoromethyl)phenylacetic acid CAS No. 220227-66-7

2-Fluoro-5-(trifluoromethyl)phenylacetic acid

Cat. No. B1271935
M. Wt: 222.14 g/mol
InChI Key: OIVIPAUIJVTMGM-UHFFFAOYSA-N
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Description

2-Fluoro-5-(trifluoromethyl)phenylacetic acid is a compound of interest in the field of organic chemistry, particularly due to the presence of fluorine atoms which significantly enhance the lipophilicity, bioavailability, and uptake of molecules in biological systems . The trifluoromethyl group, in particular, is a common motif in pharmaceuticals and agrochemicals because of these properties.

Synthesis Analysis

The synthesis of related fluorinated phenylacetic acids has been explored through various methods. For instance, 2-fluoro-2-phenylacetic acid can be synthesized from phenylglycine via a fluorodeamination reaction . Additionally, 2, 4, 5-trifluorophenylacetic acid has been synthesized from tetrafluorobenzene and ethyl cyanoacetate, showcasing a method that avoids the use of toxic cyanide and presents a short reaction route . Another relevant synthesis involves the preparation of trifluoromethylated arylpropanoic acids through a one-pot synthesis using Friedel-Crafts alkylation of arenes with 2-(trifluoromethyl)acrylic acid .

Molecular Structure Analysis

The molecular structure of fluorinated phenylacetic acids has been studied using various spectroscopic techniques. For example, the use of 19F NMR spectroscopy has been employed to distinguish enantiomers of alcohols by converting them into diastereoisomeric esters with 2-fluoro-2-phenylacetic acid . The chemical shifts in the NMR spectra provide insights into the electronic effects and configuration of the molecules .

Chemical Reactions Analysis

Fluorinated phenylacetic acids participate in a variety of chemical reactions. The reactivity of related compounds such as 2-fluoro-4-(trifluoromethyl)-phenylacetonitrile has been reported, where an unusual trimeric impurity was formed through the loss of fluorine atoms . Moreover, the photocatalytic defluorinative coupling of pyrrole-2-acetic acids with α-trifluoromethyl alkenes has been described, leading to the synthesis of 5-fluoro-dihydroindolizines .

Physical and Chemical Properties Analysis

The physical and chemical properties of fluorinated phenylacetic acids are influenced by the presence of fluorine atoms. The introduction of fluorine can enhance the stability and reactivity of the compounds, as seen in the synthesis of Z-alkenes through fluoro-trifluoromethylation of arylacetylenes . The fluorine atoms also affect the lipophilicity and bioavailability of the molecules, making them more attractive for pharmaceutical applications .

Scientific Research Applications

Chiral Derivatizing Agent

2-Fluoro-5-(trifluoromethyl)phenylacetic acid has been utilized as a chiral derivatizing agent. This application involves using the compound for the configurational determination of various chemical entities, such as secondary alcohols or primary amines, through 19F NMR spectroscopy. The acid can be employed to measure the enantiomeric excess of these compounds, providing valuable insights into their stereochemical properties (Hamman, Béguin, & Arnaud, 1991).

Synthesis of Oligomers

In another study, the functionality of 2-fluoro-5-(trifluoromethyl)phenylacetic acid was explored in the synthesis of shish kebab type oligomers. These oligomers, which contain multiple ester units of the acid, have applications in materials science due to their solubility in common organic solvents and insolubility in water (Gonca, 2013).

Reactivity and Synthesis Studies

The compound has been the subject of various reactivity and synthesis studies, highlighting its potential in organic synthesis. For instance, it has been studied for its role in the formation of different derivatives, including esters and amides, contributing to the development of novel synthetic methodologies (Goj & Haufe, 2006).

Analysis of Vibrational Spectra

A comparative study was conducted on halogen substituted phenylacetic acids, including 2-fluoro-5-(trifluoromethyl)phenylacetic acid. This research focused on understanding the reactivity, acidity, and vibrational spectra of these compounds, which is crucial in various scientific applications, such as in the development of new materials or in pharmaceutical research (Srivastava et al., 2015).

Fluorination Strategies

Recent research has also explored the use of 2-fluoro-5-(trifluoromethyl)phenylacetic acid in fluorination strategies. These strategies are significant in the field of medicinal chemistry, as fluorinated compounds often exhibit unique biological activities (Madani et al., 2022).

Safety And Hazards

This compound may cause skin irritation, serious eye irritation, and may cause respiratory irritation if inhaled . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray, and to use only outdoors or in a well-ventilated area .

properties

IUPAC Name

2-[2-fluoro-5-(trifluoromethyl)phenyl]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6F4O2/c10-7-2-1-6(9(11,12)13)3-5(7)4-8(14)15/h1-3H,4H2,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OIVIPAUIJVTMGM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C(F)(F)F)CC(=O)O)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6F4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30372161
Record name [2-Fluoro-5-(trifluoromethyl)phenyl]acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30372161
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

222.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Fluoro-5-(trifluoromethyl)phenylacetic acid

CAS RN

220227-66-7
Record name [2-Fluoro-5-(trifluoromethyl)phenyl]acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30372161
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 220227-66-7
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
E Gonca - Polyhedron, 2013 - Elsevier
The functionality of hydroxypropylsulfanyl units of metal-free and metallo-porphyrazines, which are new compounds (M = 2H, Mg, Co, Cu or Zn), has been produced by esterification …
Number of citations: 10 www.sciencedirect.com
TJ Schubert, E Oboh, H Peek, E Philo… - Journal of Medicinal …, 2023 - ACS Publications
… The title compound was synthesized according to General procedure D2 from 2-fluoro-5-trifluoromethyl-phenylacetic acid (5bf, 151 mg, 45%). H NMR (400 MHz, DMSO-d 6 ) δ ppm 3.52…
Number of citations: 2 pubs.acs.org

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